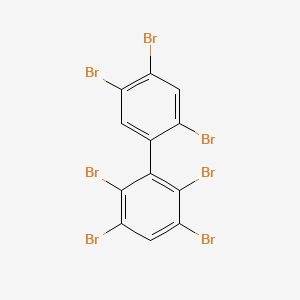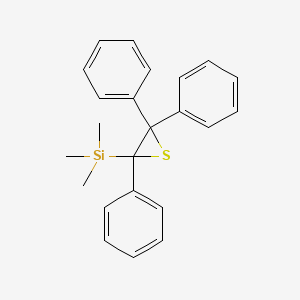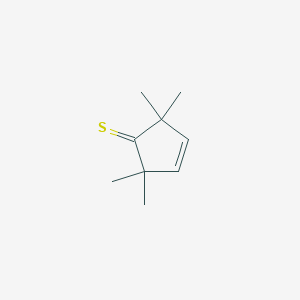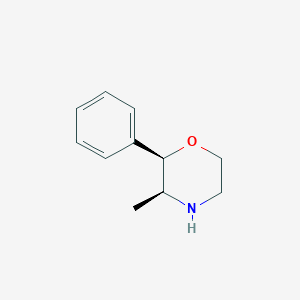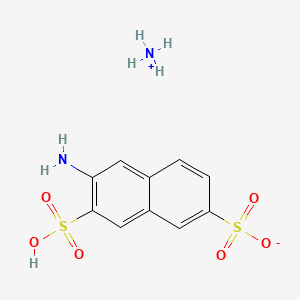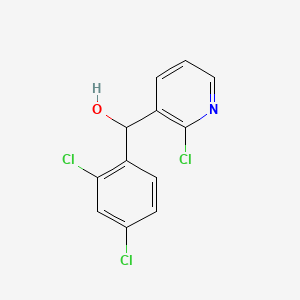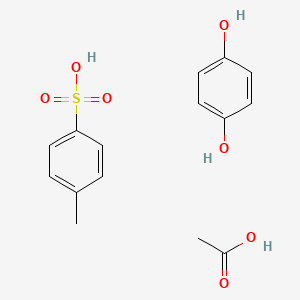
acetic acid;benzene-1,4-diol;4-methylbenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “acetic acid;benzene-1,4-diol;4-methylbenzenesulfonic acid” is a complex organic molecule composed of three distinct chemical entities: acetic acid, benzene-1,4-diol (also known as hydroquinone), and 4-methylbenzenesulfonic acid (also known as p-toluenesulfonic acid). Each of these components contributes unique chemical properties to the overall compound, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the combination of acetic acid, benzene-1,4-diol, and 4-methylbenzenesulfonic acid through a series of chemical reactions. One common method is the esterification reaction, where acetic acid reacts with benzene-1,4-diol in the presence of an acid catalyst to form an ester. Subsequently, 4-methylbenzenesulfonic acid can be introduced to the reaction mixture to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes, where acetic acid and benzene-1,4-diol are reacted in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The addition of 4-methylbenzenesulfonic acid is carefully monitored to achieve the desired product.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The benzene-1,4-diol component can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonic acid group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the sulfonic acid group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antioxidant properties due to the presence of benzene-1,4-diol.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The benzene-1,4-diol component acts as an antioxidant by scavenging free radicals and preventing oxidative damage. The acetic acid component can act as a mild acid, influencing the pH of the environment and participating in acid-base reactions. The 4-methylbenzenesulfonic acid component can act as a strong acid, participating in various catalytic processes.
相似化合物的比较
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group.
Toluene-4-sulfonic acid: Similar but with different substituents on the aromatic ring.
Hydroquinone: Contains the benzene-1,4-diol component but lacks the other two components.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct chemical entities, each contributing unique properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
82969-01-5 |
|---|---|
分子式 |
C15H18O7S |
分子量 |
342.4 g/mol |
IUPAC 名称 |
acetic acid;benzene-1,4-diol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H6O2.C2H4O2/c1-6-2-4-7(5-3-6)11(8,9)10;7-5-1-2-6(8)4-3-5;1-2(3)4/h2-5H,1H3,(H,8,9,10);1-4,7-8H;1H3,(H,3,4) |
InChI 键 |
NZBLLVCZDAHEDX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)O.C1=CC(=CC=C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


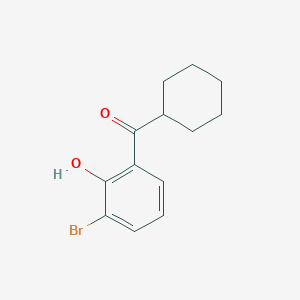
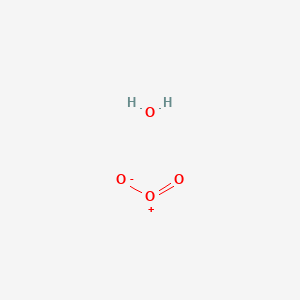
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
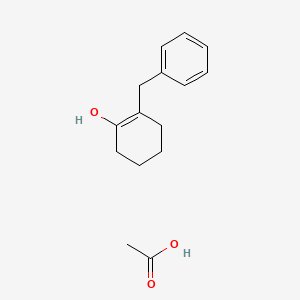
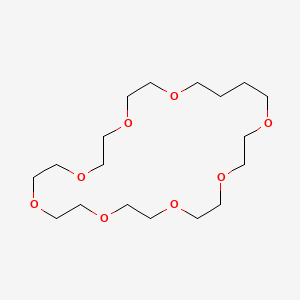
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
